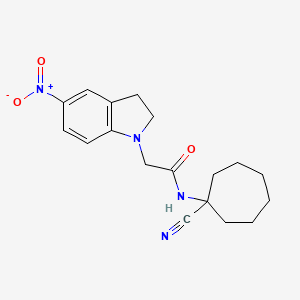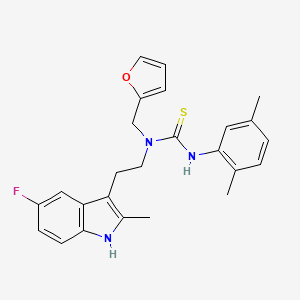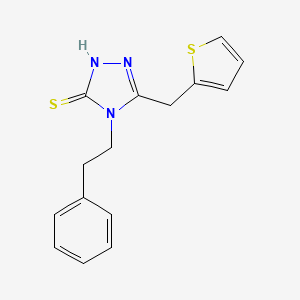
4-(2-phenylethyl)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Phenylethyl)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, more commonly known as PTT, is a thiol-containing compound that has been studied extensively for its potential applications in scientific research. PTT is a small molecule that can be synthesized easily, making it a popular choice for chemical and biochemical research. PTT has been studied for its potential as an antioxidant, anti-inflammatory, and anti-cancer agent, as well as its ability to interact with other molecules.
Applications De Recherche Scientifique
Physical and Chemical Properties
Research has highlighted the significance of 1,2,4-triazole derivatives, such as 4-(2-phenylethyl)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, in modern organic chemistry due to their wide-ranging applications in medicine, agriculture, and material production. These compounds have been synthesized and their physical-chemical properties studied extensively, underscoring their potential for high activity in various applications (Khilkovets, 2021).
Antimicrobial and Antifungal Activities
Several studies have investigated the antimicrobial and antifungal properties of 1,2,4-triazole derivatives. These compounds, including variations of this compound, have exhibited significant antimicrobial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Safonov, Panasenko, Knysh, & Polishchuk, 2019).
Antiradical Activity
The antiradical properties of 1,2,4-triazole derivatives have also been a subject of interest. These compounds have shown promising results in scavenging free radicals, which is crucial in the development of treatments for diseases caused by oxidative stress (Safonov & Nosulenko, 2021).
Anti-tuberculosis Activity
Research has demonstrated the effectiveness of 1,2,4-triazole derivatives in combating tuberculosis. These compounds have shown tuberculostatic effects, indicating their potential use in anti-tuberculosis treatments (Safonov & Zazharskyi, 2019).
Propriétés
IUPAC Name |
4-(2-phenylethyl)-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S2/c19-15-17-16-14(11-13-7-4-10-20-13)18(15)9-8-12-5-2-1-3-6-12/h1-7,10H,8-9,11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZINQVVGJTZKCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NNC2=S)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

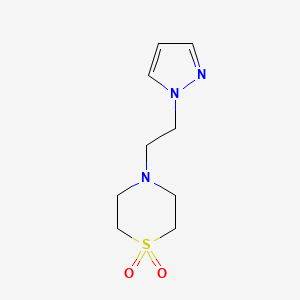
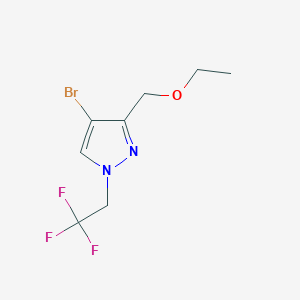
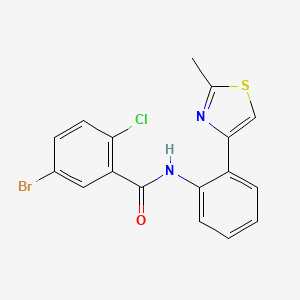

![N-(4-methylcyclohexyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2454533.png)
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2454538.png)
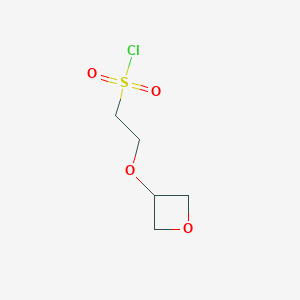
![(10-Fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid](/img/structure/B2454542.png)
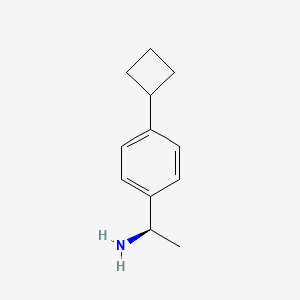
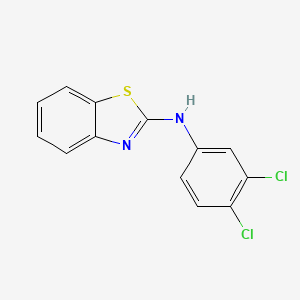
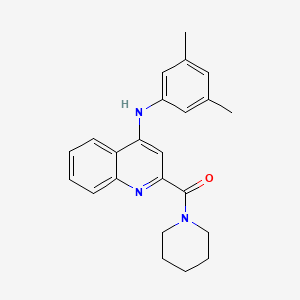
![3-[(4-ethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2454548.png)
